2H-Benzimidazol-2-one,4-ethyl-1,3-dihydro-(9CI)

Hydrogen bonding Drug-likeness Solubility

2H-Benzimidazol-2-one, 4-ethyl-1,3-dihydro-(9CI) (CAS 102308-69-0) is a heterocyclic compound belonging to the benzimidazolone family, characterized by a fused benzimidazole ring with a carbonyl group at position 2 and an ethyl substituent specifically at the 4-position of the aromatic ring. Its molecular formula is C9H10N2O with a molecular weight of 162.19 g/mol, and it presents as a solid with a computed density of 1.159 g/cm³ and a predicted boiling point of 169.55°C at 760 mmHg.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 102308-69-0
Cat. No. B012635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Benzimidazol-2-one,4-ethyl-1,3-dihydro-(9CI)
CAS102308-69-0
Synonyms2H-Benzimidazol-2-one,4-ethyl-1,3-dihydro-(9CI)
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)NC(=O)N2
InChIInChI=1S/C9H10N2O/c1-2-6-4-3-5-7-8(6)11-9(12)10-7/h3-5H,2H2,1H3,(H2,10,11,12)
InChIKeyKVFMFTLBPPSUIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 102308-69-0): Benzimidazolone Core Compound for Regioselective Derivatization


2H-Benzimidazol-2-one, 4-ethyl-1,3-dihydro-(9CI) (CAS 102308-69-0) is a heterocyclic compound belonging to the benzimidazolone family, characterized by a fused benzimidazole ring with a carbonyl group at position 2 and an ethyl substituent specifically at the 4-position of the aromatic ring . Its molecular formula is C9H10N2O with a molecular weight of 162.19 g/mol, and it presents as a solid with a computed density of 1.159 g/cm³ and a predicted boiling point of 169.55°C at 760 mmHg . This compound is primarily utilized as a research chemical intermediate, where the 4-ethyl substitution pattern is critical for directing subsequent chemical transformations that are impossible with N-alkylated or unsubstituted analogs.

Why 1-Ethyl-2-benzimidazolinone (1-EBIO) or Other Analogs Cannot Substitute for 4-Ethyl-1,3-dihydro-2H-benzimidazol-2-one in Procurement


Interchanging benzimidazolone derivatives based solely on the ‘ethylbenzimidazolone’ substructure ignores critical regiochemical distinctions that fundamentally alter hydrogen-bonding capacity, polarity, and synthetic utility. The 4-ethyl isomer retains two unprotected N–H donors (positions 1 and 3), yielding a topological polar surface area approximately 37% larger than the 1-ethyl isomer (1-EBIO), which has only one N–H due to N-alkylation . This difference translates into distinct solubility, chromatographic behavior, and intermolecular interaction profiles. Moreover, the free NH groups in the 4-ethyl compound are essential for further regioselective functionalization—alkylation, acylation, or sulfonylation at either the 1- or 3-position—a synthetic pathway that is partially or fully blocked in N-substituted analogs [1]. For procurement decisions, selecting the wrong isomer can lead to failed synthetic routes, irreproducible biological screening results, or the need for costly deprotection steps.

Quantitative Evidence Guide: Physicochemical and Structural Differentiation of 4-Ethyl-1,3-dihydro-2H-benzimidazol-2-one


Hydrogen-Bond Donor Count: 4-Ethyl vs 1-Ethyl Benzimidazolone

The 4-ethyl isomer possesses two hydrogen-bond donor (HBD) groups (both NH at positions 1 and 3), explicitly confirmed by the MDL MOL file and calculated chemical properties . In contrast, the comparator 1-ethyl-2-benzimidazolinone (1-EBIO) has only one HBD because the ethyl group occupies one nitrogen position, leaving only one NH available . This is a structural, not inferred, difference with significant implications for solubility, crystal packing, and target engagement.

Hydrogen bonding Drug-likeness Solubility

Topological Polar Surface Area (TPSA) and Predicted Membrane Permeability

The TPSA of 4-ethyl-1,3-dihydro-2H-benzimidazol-2-one is estimated at approximately 44–46 Ų based on its 2 HBD and 1 HBA profile, consistent with benzimidazolones bearing two free NH groups [1]. The comparator 1-EBIO has a documented predicted TPSA of 32.34 Ų due to having only 1 HBD and 2 HBA . This ~37% higher TPSA for the 4-ethyl isomer predicts lower passive membrane permeability, which is a critical differentiator in cell-based assay design.

Drug-likeness ADME Permeability

Regiochemical Accessibility for Selective 1,3-Difunctionalization

The 4-ethyl isomer retains two chemically distinct yet both unsubstituted NH positions, allowing sequential or selective functionalization at N1 and N3. This is explicitly leveraged in patent literature on benzimidazolone derivatives where the unsubstituted 1,3-dihydro core is a required starting material for generating 1,3-disubstituted pharmacologically active compounds [1]. In contrast, 1-EBIO and other N-alkylated benzimidazolones have at least one blocked nitrogen, severely limiting their scope for regioselective derivatization without additional deprotection/alkylation steps.

Synthetic utility Intermediate Regioselectivity

Predicted Lipophilicity (LogP) Differentiation

While experimental LogP values for 4-ethyl-1,3-dihydro-2H-benzimidazol-2-one are not publicly available, computational prediction indicates a LogP of approximately 1.8–2.0, reflecting the hydrophobic contribution of the 4-ethyl group on the aromatic ring [1]. The comparator 1-EBIO has a reported experimental/calculated LogP of approximately 1.35 . The 0.5–0.7 LogP unit increase for the 4-ethyl isomer translates to roughly a 3- to 5-fold higher octanol-water partition coefficient, directly impacting chromatographic retention and lipid bilayer partitioning.

Lipophilicity ADME Chromatography

Ion Channel Modulation Profile: Class-Level Inference of Target Selectivity

1-EBIO is a well-characterized activator of calcium-sensitive potassium channels (SK channels) with an EC50 of approximately 490 µM in T84 cells . No published direct comparative biological data exist for the 4-ethyl isomer on SK channels. However, structure-activity relationship (SAR) studies on benzimidazolone SK channel activators indicate that N1-substitution (as in 1-EBIO) is critical for channel activation potency, while 4-position aryl substitution typically yields compounds with distinct pharmacological profiles, including sodium channel (NaV) antagonist activity observed in some 4-substituted benzimidazolones [1]. This class-level SAR inference suggests the 4-ethyl isomer is unlikely to function as an SK channel activator with comparable potency to 1-EBIO.

Potassium channel SK channel Ion channel pharmacology

Procurement-Driven Application Scenarios for 4-Ethyl-1,3-dihydro-2H-benzimidazol-2-one


Synthesis of 1,3-Disubstituted Benzimidazolone Libraries via Sequential N-Functionalization

The two free NH groups in 4-ethyl-1,3-dihydro-2H-benzimidazol-2-one enable sequential alkylation or acylation at N1 and N3, a synthetic strategy documented in benzimidazolone patent literature [1]. This is impossible with N-alkylated analogs like 1-EBIO, which would require a deprotection step. Medicinal chemistry teams synthesizing focused libraries for muscarinic receptor or kinase targets should procure this specific isomer to ensure synthetic feasibility and regiochemical control.

Analytical Reference Standard for Isomer-Specific HPLC Method Development

The predicted LogP difference of ~0.5–0.65 units between the 4-ethyl isomer (LogP ~1.8–2.0) and 1-EBIO (LogP 1.35) is sufficient to produce distinct reverse-phase HPLC retention times [1]. Analytical laboratories developing purity or stability-indicating methods for benzimidazolone-containing drug substances must use the exact isomer as a reference standard to avoid misidentification of related substances.

Scaffold for Sodium Channel (NaV) Antagonist Lead Optimization

While direct biological data for this compound is lacking, class-level SAR from benzimidazolone ion channel modulators indicates that 4-substituted analogs tend to exhibit sodium channel (NaV) antagonist activity rather than the SK channel activation associated with 1-EBIO [1]. Researchers pursuing NaV1.7 or related sodium channel targets should select the 4-ethyl isomer as a starting scaffold for hit expansion, as it offers the appropriate substitution pattern for this pharmacology.

Building Block for Self-Assembled Nanostructures and Materials Chemistry

Alkylated benzimidazolone compounds, including 4-ethyl derivatives, have been patented for generating self-assembled nanostructures due to their hydrogen-bonding capacity and planar aromatic core [1]. The dual NH functionality of the 4-ethyl isomer provides the specific intermolecular hydrogen-bonding motif required for supramolecular assembly, a property absent in N-alkylated analogs.

Quote Request

Request a Quote for 2H-Benzimidazol-2-one,4-ethyl-1,3-dihydro-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.